Ácido 3-amino-2-metilpiridina-4-carboxílico

Descripción general

Descripción

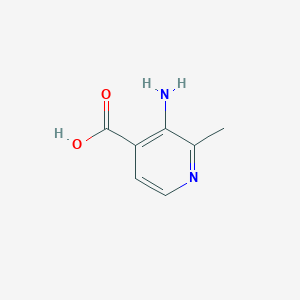

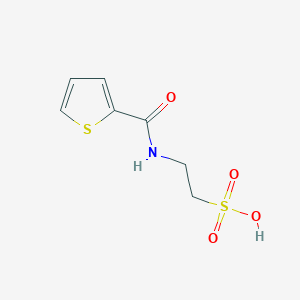

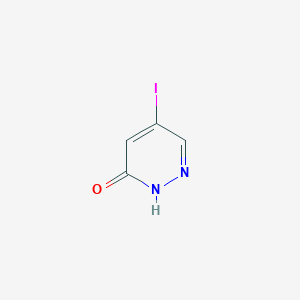

3-Amino-2-methylpyridine-4-carboxylic acid belongs to the class of organic compounds known as aminopyridines and carboxylic acids. Its structure comprises a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. This compound is of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related aminopyridine derivatives often involves nucleophilic substitution reactions, condensation, or ring transformation strategies. For example, Nishiwaki et al. (2006) demonstrated the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation, indicating a method that could potentially be adapted for synthesizing 3-Amino-2-methylpyridine-4-carboxylic acid by adjusting the substitution pattern on the pyrimidinone precursor and the enaminones used (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Molecular Structure Analysis

The molecular structure of aminopyridine derivatives, including bond lengths, angles, and overall geometry, can be elucidated through techniques such as X-ray diffraction. For instance, the study by Pawlukojć et al. (2007) on 2-aminopyridine-3-carboxylic acid provides insights into the molecular geometries and frequencies of aminopyridine carboxylic acids, which are relevant for understanding the structural aspects of 3-Amino-2-methylpyridine-4-carboxylic acid (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

Chemical Reactions and Properties

Aminopyridine carboxylic acids can engage in a variety of chemical reactions, including decarboxylation, amidation, and esterification, due to the reactive carboxylic acid group. Additionally, the amino group allows for further functionalization through reactions such as acylation and alkylation. The work by Goher et al. (2003) on complexes formed by nicotinic acid derivatives showcases the versatility of pyridine carboxylic acids in forming hydrogen bonds and complex structures, indicative of the chemical behavior of 3-Amino-2-methylpyridine-4-carboxylic acid in solid-state and solution chemistry (Goher, Mautner, Mak, & Abu-Youssef, 2003).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both an amino and a carboxylic acid group in 3-Amino-2-methylpyridine-4-carboxylic acid suggests it might exhibit strong hydrogen bonding in the solid state, affecting its solubility and crystallinity. Studies on related compounds provide indirect insights into the physical properties that 3-Amino-2-methylpyridine-4-carboxylic acid might exhibit.

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methylpyridine-4-carboxylic acid, such as acidity/basicity, reactivity, and stability, are influenced by the functional groups present on the pyridine ring. The amino group increases basicity, while the carboxylic acid group introduces acidic properties. The interplay between these groups can lead to interesting chemical behavior, such as the formation of zwitterions or involvement in salt formation with acids or bases. The study on the molecular salts of amino-4-methylpyridinium showcases the potential for 3-Amino-2-methylpyridine-4-carboxylic acid to form salts and engage in proton transfer reactions, highlighting its chemical versatility (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales (NLO) Orgánicos

“Ácido 3-amino-2-metilpiridina-4-carboxílico” se ha utilizado en la síntesis de monocristales ópticos no lineales (NLO) orgánicos. Estos materiales son cruciales para el desarrollo de varios dispositivos optoelectrónicos. La superposición de los orbitales π en la molécula de ácido conduce a la deslocalización de la distribución de carga intermolecular, lo que resulta en grandes hiperpolarizabilidades y alta no linealidad óptica .

Síntesis de Compuestos de Coordinación

Este compuesto puede actuar como un ligando para preparar compuestos de coordinación orgánico de cobre (II). Los compuestos de coordinación tienen una amplia gama de aplicaciones en catálisis, ciencia de materiales y química medicinal .

Preparación de Pirido Imidazo Isoquinolinas

Se puede utilizar como reactivo para preparar pirido [2′,1′:2,3]imidazo [4,5- c ]isoquinolinas reaccionando con cianuro de trimetilsililo y ftalaldehído. Estos compuestos son de interés debido a sus posibles actividades biológicas .

Síntesis de Polímeros de Poli (tiourea-amida-imida)

“this compound” se puede utilizar para sintetizar polímeros de poli (tiourea-amida-imida) organosolubles y térmicamente estables. Estos polímeros tienen aplicaciones potenciales en varios campos, como la electrónica, la fotónica y la tecnología de membranas .

Síntesis de Complejos Metálicos

Este compuesto se puede utilizar como ligando en la síntesis de complejos metálicos. Estos complejos tienen diversas aplicaciones en catálisis, magnetismo y luminiscencia

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used to target the histamine h3 receptor , which plays a crucial role in the central and peripheral nervous system by controlling the release of histamine and other neurotransmitters .

Mode of Action

It’s known that similar compounds can act as antagonists or inverse agonists for the histamine h3 receptor . This means they could potentially inhibit the receptor’s activity, leading to changes in neurotransmitter release.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist or inverse agonist , it could affect pathways related to neurotransmission, sleep-wake regulation, and cognitive processes.

Pharmacokinetics

It’s known that similar compounds are highly soluble in water , which could potentially impact their bioavailability and distribution in the body.

Result of Action

If it acts as a histamine h3 receptor antagonist or inverse agonist , it could potentially lead to increased release of histamine and other neurotransmitters, affecting various physiological processes.

Action Environment

It’s known that similar compounds are stable under normal conditions

Propiedades

IUPAC Name |

3-amino-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHJWMQPMUJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560387 | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122970-17-6 | |

| Record name | 3-Amino-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122970-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)